N-Hydroxyurethane
Description
Historical Perspectives on N-Hydroxyurethane Research
The study of this compound has evolved over several decades, with research uncovering its metabolic relationships and biological implications.
Initial research into this compound focused on its role as a metabolite of urethane (B1682113) (ethyl carbamate), a known carcinogen. rsc.org Studies dating back to the 1960s established that urethane is metabolized in rodents and humans through N-hydroxylation to form this compound. journals.co.zanih.gov This discovery was a crucial first step in understanding the metabolic fate of urethane in biological systems. It was initially synthesized by Dresler and Stein in 1869. ebm-journal.org Early analytical methods were developed to detect and quantify this compound, such as colorimetric determination using pentacyano-ammine ferroates, as traditional methods for hydroxamic acids and esters were found to be unsuitable. rsc.org
The focus of research on this compound has shifted over time. Initially, the primary interest was its formation from urethane and its potential role as a proximate carcinogen. journals.co.za However, subsequent studies revealed that this compound is less carcinogenic than its parent compound, urethane. oup.comoup.com This led to the understanding that N-hydroxylation is a minor metabolic pathway for urethane and likely not the primary route for its potent carcinogenic activity. oup.comoup.com Research then expanded to investigate the interconversion of this compound and urethane in vivo and the factors influencing these metabolic processes, such as the effects of various chemical inducers and inhibitors. nih.govnih.gov
A significant milestone in this compound research was the determination of its own biological activities, independent of its role as a urethane metabolite. Studies demonstrated that this compound exhibits carcinogenic properties, although to a lesser extent than urethane. journals.co.za It has also been shown to induce chromosomal fragmentation in cultured human leukocytes. chemicalbook.com Research has also explored its effects on biochemical processes, such as the induction of the protein metallothionein (B12644479), an effect not shared by all carbamates like methyl carbamate (B1207046). echemi.com Furthermore, investigations into its metabolism revealed the formation of other metabolites, including ethylmercapturic acid and its sulphoxide, providing a more complete picture of its biotransformation. nih.gov
Evolution of Research Foci on this compound
Position of this compound within Carbamate Chemistry Studies
This compound serves as an important reference compound in the broader context of carbamate chemistry, allowing for comparative studies that illuminate structure-activity relationships within this class of compounds.
The study of this compound has prompted the synthesis and investigation of various structural analogues and derivatives to understand how modifications to its chemical structure affect its biological and chemical properties. These include O-acetyl- and O-ethoxycarbonyl-N-hydroxyurethane, which were found to be rapidly deacylated by liver homogenates and human erythrocytes. nih.gov Other related compounds that have been studied include hydroxyurea (B1673989) and its analogs, which have been investigated for their antitumor activities. ebm-journal.org The synthesis of various N-aryl carbamates from cyclic organic carbonates and aromatic amines has also been an area of active research. researchgate.net
Comparative studies are a cornerstone of this compound research, providing valuable context for its biological effects.
Carcinogenicity: this compound has been consistently shown to be a less potent carcinogen than urethane. oup.comoup.com Studies have also compared its carcinogenic and mutagenic effects with those of vinyl carbamate, another analog of urethane. nih.gov It is suggested that the carcinogenic action of this compound may be due to its in vivo reduction back to urethane. journals.co.za
Metabolism: The metabolism of this compound is often compared with that of urethane and other alkyl carbamates like methyl, n-propyl, and n-butyl carbamates. nih.gov Research has shown that N-hydroxylation is a metabolic pathway for these other carbamates as well, though the extent of this process varies. nih.gov The interconversion between this compound and urethane is a key aspect of these comparative metabolic studies. nih.govnih.gov
Biochemical Effects: In terms of biochemical effects, this compound has been shown to stimulate protein synthesis in rat liver, although to a lesser extent than urethane. journals.co.za It also induces metallothionein, a property it shares with urethane but not with methyl carbamate. echemi.com Furthermore, this compound, as a P450 metabolite of ethyl carbamate, has been found to suppress the lymphoproliferative response in splenocyte cultures. nih.gov
Data Tables
Table 1: Investigated Biological and Chemical Properties of this compound and Related Compounds
| Compound | Carcinogenic Activity | Metabolic Pathways | Other Noted Biological/Chemical Activities |
| This compound | Less potent than urethane oup.comoup.com | N-hydroxylation from urethane, reduction to urethane, formation of mercapturic acids journals.co.zanih.gov | Induces chromosomal fragmentation, induces metallothionein, stimulates protein synthesis journals.co.zachemicalbook.comechemi.com |
| Urethane (Ethyl Carbamate) | Potent carcinogen oup.comoup.com | N-hydroxylation, C-oxidation (major pathway), metabolism to vinyl carbamate nih.govoup.comoup.com | Induces metallothionein, stimulates protein synthesis more than this compound journals.co.zaechemi.com |
| Methyl Carbamate | Does not induce metallothionein echemi.com | N-hydroxylation to a smaller extent than urethane nih.gov | Used in comparative studies of carbamate metabolism nih.govechemi.com |
| Vinyl Carbamate | More carcinogenic and mutagenic than urethane nih.gov | Metabolic activation via cytochrome P450 | Used in comparative carcinogenicity studies nih.gov |
| Hydroxyurea | Shows antitumor activity ebm-journal.org | Investigated for structure-activity relationships in cancer chemotherapy ebm-journal.org |
Significance as a Metabolite in Urethane-Related Research
The significance of this compound in scientific research is intrinsically linked to its parent compound, urethane. Urethane undergoes metabolic activation to exert its carcinogenic effects, and this compound is a product of one of these metabolic routes. industrialchemicals.gov.auchemicalbook.comchemicalbook.in
Urethane metabolism is understood to occur via multiple pathways in mammals, including humans, rats, and rabbits. nih.govnih.gov The primary and most potent carcinogenic pathway involves the oxidation of urethane by cytochrome P450 enzymes (specifically CYP2E1) to form vinyl carbamate, which is then converted to vinyl carbamate epoxide. researchgate.netoup.comoup.com This epoxide is highly reactive and can bind to DNA, forming adducts that are considered the ultimate carcinogenic species. oup.comoup.com
Research has shown that this compound is also carcinogenic, although it is considered less potent than its parent compound, urethane. oup.comoup.com There are several hypotheses regarding its mechanism of action. One suggestion is that this compound may exert its effects by being converted back to urethane in vivo. oup.comjournals.co.za Another proposed mechanism is its conversion to hydroxylamine (B1172632), which can lead to the generation of reactive oxygen species (ROS) like the superoxide (B77818) radical (O2-) and nitric oxide (NO), ultimately causing cellular damage. researchgate.netresearchgate.net
| Pathway | Key Enzymes | Primary Metabolites | Significance |
|---|---|---|---|
| Oxidative Pathway (Major) | Cytochrome P450 (CYP2E1) | Vinyl Carbamate, Vinyl Carbamate Epoxide | Primary pathway for urethane's potent carcinogenicity; forms DNA adducts. oup.comoup.com |
| N-Hydroxylation (Minor) | Esterase | This compound | Forms a less potent, but still carcinogenic, metabolite. researchgate.netoup.comoup.com Contributes to toxicity via ROS generation. researchgate.netresearchgate.net |
| Hydrolytic Pathway | Esterase | Ethanol (B145695), Carbon Dioxide, Ammonia | Considered a detoxification pathway, accounting for over 90% of an administered dose. oup.com |
Current Research Trajectories and Open Questions
Current research on this compound continues to explore its precise role in toxicology and carcinogenesis, moving beyond simple identification to mechanistic investigation.
Emerging Areas in this compound Investigation
An emerging area of significant interest is the role of this compound in inducing oxidative DNA damage. nih.gov This line of inquiry investigates mechanisms of genotoxicity that are independent of the DNA adducts formed by the vinyl carbamate epoxide pathway. Studies have demonstrated that this compound can induce DNA damage, particularly at thymine (B56734) and cytosine residues, through a process that is mediated by copper ions. nih.gov This damage is thought to be caused by reactive species, such as the Cu(I)-hydroperoxo complex, generated during its metabolism. nih.gov
Furthermore, research has shown that this compound treatment increases the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative DNA damage. nih.gov When this compound is treated with esterase, it can generate nitric oxide (NO), which is also implicated in DNA damage. nih.gov This focus on oxidative stress and the generation of ROS and RNS (reactive nitrogen species) represents a shift towards understanding the subtler, non-adduct-based mechanisms of urethane's carcinogenicity.
Another area of investigation is its metabolism-dependent mutagenicity. nih.gov this compound has been found to be mutagenic in V79 Chinese hamster cells, but only after metabolic activation by liver microsomes or hepatocytes. nih.gov It is also known to cause chromosomal fragmentation in cultured normal human leukocytes. chemicalbook.comchemicalbook.insigmaaldrich.com These findings underscore that the bioactivation of this compound is a critical step in its genotoxic activity.
| Biological Effect | Key Findings | References |
|---|---|---|
| Carcinogenicity | Less potent than urethane; may act via conversion back to urethane or through its own metabolites. | oup.comoup.comjournals.co.za |
| DNA Damage | Induces Cu(II)-mediated damage at thymine and cytosine residues; increases formation of 8-oxodG. | nih.gov |
| Mutagenicity | Requires metabolic activation to induce gene mutations in V79 cells. | nih.gov |
| Cytotoxicity | Causes chromosomal fragmentation in cultured normal human leukocytes. | chemicalbook.comchemicalbook.insigmaaldrich.com |
| Metabolic Products | Can be metabolized to hydroxylamine and generate nitric oxide (NO) and reactive oxygen species (ROS). | researchgate.netresearchgate.netnih.gov |
| Protein Synthesis | Stimulates the incorporation of leucine (B10760876) into liver proteins, though less effectively than urethane. | journals.co.za |
Unresolved Mechanisms and Future Research Directions
Despite decades of study, several questions regarding this compound's mechanism of action remain unresolved. A primary open question is the definitive pathway of its carcinogenicity: whether it acts directly, through its reduction back to urethane, or via its breakdown products like hydroxylamine and the subsequent oxidative stress. nih.govjournals.co.zanih.gov The interconversion between urethane and this compound in rodents complicates the interpretation of its independent activity. nih.gov
Future research is likely to focus on several key areas:
Clarifying Mechanistic Pathways: Differentiating the biological effects of this compound from those of its parent compound and its own metabolites (e.g., hydroxylamine, nitric oxide) to pinpoint the specific molecules responsible for observed toxicity.
Enzymology: Further investigation into the specific esterases and other enzymes involved in its formation and breakdown in human tissues.
Biomarker Potential: Exploring whether this compound or its specific downstream metabolites could serve as reliable biomarkers for urethane exposure and metabolism in human populations.
Broader Biochemical Effects: Investigating other potential biological activities, such as its observed effects on protein synthesis and its inhibitory action on DNA synthesis, could reveal novel mechanisms of toxicity or cellular interaction. journals.co.zaevitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-hydroxycarbamate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-2-7-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEWEGHHYWGXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207635 | |
| Record name | N-Hydroxyurethane | |
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Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-41-3 | |
| Record name | Hydroxyurethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-41-3 | |
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| Record name | N-Hydroxyurethane | |
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| Record name | N-Hydroxyurethane | |
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| Record name | N-Hydroxyurethane | |
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| Record name | N-Hydroxyurethane | |
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| Record name | Ethyl hydroxycarbamate | |
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| Record name | N-HYDROXYURETHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis and Derivatization Methodologies for N Hydroxyurethane in Research
Established Synthetic Routes for N-Hydroxyurethane
The preparation of this compound can be accomplished through several established routes, ranging from traditional methods to more contemporary, optimized processes.
Historically, the laboratory synthesis of this compound has been achieved through the reaction of hydroxylamine (B1172632) with an appropriate chloroformate. A common method involves the reaction between hydroxylamine hydrochloride and ethyl chloroformate. rsc.org This reaction is typically carried out in an alkaline medium, which facilitates the formation of N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines. rsc.orgscispace.com Specifically, the reaction of hydroxylamine hydrochloride with ethyl chloroformate can yield a product that subsequently transforms into this compound. rsc.orgscispace.com
Modern synthetic chemistry has moved towards developing safer and more efficient routes that avoid hazardous reagents like isocyanates. polymerexpert.frrsc.org One of the most promising contemporary strategies for forming the hydroxyurethane linkage is the ring-opening reaction of cyclic carbonates with amines. rsc.orgrsc.orgspecificpolymers.com This method is considered a "green" approach as it often exhibits 100% atom economy, incorporating all reactant atoms into the final product. specificpolymers.com
The reaction between a five-membered cyclic carbonate and a primary amine proceeds smoothly to yield hydroxyurethanes. researchgate.net This reaction can result in a mixture of isomers with primary and secondary hydroxyl groups, depending on the ring-opening site of the carbonate. rsc.org The reactivity of this process can be influenced by catalysts and reaction conditions, but it provides a robust and less hazardous alternative to traditional polyurethane synthesis for creating the core hydroxyurethane structure. researchgate.netresearchgate.net
Classical Laboratory Synthesis Methods
Derivatization Strategies for this compound
This compound serves as a valuable scaffold for the synthesis of a wide array of derivatives and conjugates for specialized research applications. Its functional groups (hydroxyl and N-H) provide reactive sites for modification.
Various analogues of this compound have been synthesized to explore their chemical and biological properties. A notable class of derivatives includes phosphorus-substituted analogues. For instance, bis(aziridinyl)phosphinyl-N-hydroxyurethane derivatives have been synthesized and investigated for their potential as antineoplastic agents. acs.org Another example involves the reaction of N-phenylhydroxylamine with one equivalent of ethyl chloroformate to produce N-hydroxy-N-phenylurethane, a substituted analogue. rsc.orgscispace.com Furthermore, this compound itself can be used as a protected form of hydroxylamine to facilitate the synthesis of O-substituted hydroxylamine derivatives. researchgate.net
Table 1: Examples of this compound Analogues and Their Synthetic Precursors
| Analogue | Precursor 1 | Precursor 2 |
|---|---|---|
| N-hydroxy-N-phenylurethane | N-Phenylhydroxylamine | Ethyl chloroformate |
| Bis(aziridinyl)phosphinyl-N-hydroxyurethane | This compound | Bis(aziridinyl)phosphinyl chloride |
The functional groups on this compound allow it to be conjugated to other molecules, including biomolecules, to create probes or targeted agents for research. The principles of bioconjugation can be applied, where the hydroxyl or amine group of this compound reacts with a suitable functional group on a target molecule. For example, this compound can be used as a key intermediate in the synthesis of O-alkylhydroxylamines. mcmaster.ca The process involves the O-alkylation of this compound, followed by a deprotection step to yield the desired O-substituted hydroxylamine conjugate. researchgate.net This strategy leverages this compound as a stable, protected form of hydroxylamine, enabling the chemo- and regio-selective synthesis of conjugates in high yields. researchgate.net
This compound is not only a synthetic target but also a valuable reactant in its own right for constructing more complex molecules. It is commercially cited as a key reactant involved in several important organic transformations. chemicalbook.com These reactions highlight its utility in modern synthetic chemistry for forming crucial chemical bonds.
Key reactions involving this compound as a reactant include:
Intermolecular Sharpless aminohydroxylation reactions : A powerful method for the stereoselective synthesis of 1,2-amino alcohols.
Intermolecular ortho-C-H amidation of anilides : A reaction that allows for the direct functionalization of C-H bonds, an area of significant interest in synthetic efficiency.
Cinchona alkaloid-catalyzed asymmetric cycloaddition : Used for creating chiral cyclic compounds.
Allylic arylation : A reaction to form carbon-carbon bonds by coupling an allylic substrate with an aryl group.
Table 2: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 589-41-3 |
| Linear Formula | HONHCOOCH2CH3 |
| Molecular Weight | 105.09 |
| EC Number | 209-648-0 |
| Boiling Point | 113-116 °C/3 mmHg |
Preparation of this compound Conjugates for Research Applications
Green Chemistry Principles in this compound Synthesis Research
The pursuit of green chemistry principles has significantly influenced the research landscape of polyurethane synthesis, steering it away from traditional, hazardous routes. Conventional polyurethanes (PUs) are synthesized through the polyaddition of polyols and polyisocyanates. polymerexpert.fr However, this method poses significant environmental and health risks, primarily due to the use of toxic phosgene (B1210022) in the production of isocyanate monomers and the inherent toxicity of isocyanates themselves. polymerexpert.frrsc.orgspecificpolymers.com In response, research has intensified on non-isocyanate polyurethanes (NIPUs), which offer a safer and more sustainable alternative. A prominent and promising pathway in NIPU development is the synthesis of poly(hydroxyurethane)s (PHUs), which circumvents the need for isocyanates entirely. polymerexpert.frspecificpolymers.com This approach aligns with green chemistry principles by utilizing safer reagents, employing atom-economical reactions, and increasingly incorporating renewable feedstocks. rsc.orgspecificpolymers.com
The most common and well-studied green route to NIPUs, specifically PHUs, involves the polyaddition reaction between a bis-cyclic carbonate and a diamine. specificpolymers.commdpi.commdpi.com This reaction is advantageous as it demonstrates 100% atom economy, incorporating all reactant atoms into the final polymer structure, and produces PHUs featuring hydroxyl groups along the polymer backbone. rsc.orgspecificpolymers.com These pendant hydroxyl groups can enhance properties like adhesion and provide sites for further functionalization. researchgate.net
The synthesis generally proceeds through the ring-opening of the cyclic carbonate by the amine nucleophile. mdpi.com This method avoids the use of hazardous isocyanates and their phosgene precursor. mdpi.com Researchers have explored various combinations of cyclic carbonates and amines, including many derived from bio-based sources, to create a diverse range of PHUs with tailored properties.
Several key research advancements highlight this development:
Bio-based Monomers: Studies have successfully utilized renewable resources to synthesize the necessary monomers. For instance, cyclic carbonates have been derived from epoxidized soybean oil, vanillin, and 1,4-butanediol. rsc.orgmdpi.comrsc.org Similarly, a variety of bio-based diamines are available for polymerization. polymerexpert.fr
Reaction Conditions: The polyaddition reaction is typically carried out at elevated temperatures, often in a solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). mdpi.commdpi.com However, efforts are being made to develop more benign reaction conditions, including solvent-free melts and the use of greener solvents. rsc.orgmdpi.com For example, deep eutectic solvents (DESs) like choline (B1196258) chloride/urea have been shown to act as both a green solvent and an effective organocatalyst for the aminolysis reaction. mdpi.com
Catalysis: While many reactions proceed without a catalyst, the use of organocatalysts can facilitate the ring-opening process, especially with less reactive amines or to achieve higher molecular weights under milder conditions. mdpi.com
Tunable Properties: The versatility of this method allows for the synthesis of PHUs with a wide range of properties. By selecting different cyclic carbonate and diamine monomers, researchers can create materials ranging from flexible elastomers to rigid thermosets. For example, PHUs based on aromatic precursors like vanillic acid exhibit higher glass transition temperatures (Tg around 66 °C) compared to those based on some oil-based precursors. rsc.org In another study, PHUs prepared with isophorone (B1672270) diamine showed significantly higher Tg values than those prepared with 1,4-diaminobutane. tandfonline.com
The following table summarizes selected research findings on the synthesis of NIPUs.
Research Findings in NIPU Synthesis
| Bis-cyclic Carbonate Precursor | Diamine | Catalyst/Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Resorcinol diglycidyl ether & Neopentyl glycol diglycidyl ether | 1,4-Diaminobutane, Isophorone diamine | Not specified | Synthesized NI-PHUs; aromatic precursors led to higher Tg. | tandfonline.com |
| Vanillin-derived bis-epoxides | Two different bis-amines | [HDBU]I / DMF | First report of bio-based PHUs from vanillin; Tg up to 66 °C. | rsc.org |
| 1,4-Butanediol bis(glycidyl ether carbonate) | Various diamines (aliphatic, cyclic) | MeCN | Quantitative yield of PHUs at 80 °C; catalysts needed for low nucleophilicity amines. | mdpi.com |
| Methyl 9-decenoate (from plant oil) | 1,12-Diaminododecane, Polyether diamine | Melt (solvent-free) | One-pot synthesis of bio-based poly(amide hydroxyurethane)s (PAHUs). | rsc.org |
The sustainability of NIPUs is intrinsically linked to the green synthesis of their precursors, namely cyclic carbonates and amines. polymerexpert.fr A significant focus of research has been the development of eco-friendly pathways to these essential building blocks, often leveraging waste products or renewable biomass.
Sustainable Synthesis of Cyclic Carbonates: The most prominent green route to cyclic carbonates is the cycloaddition of carbon dioxide (CO₂) to epoxides. specificpolymers.comrsc.org This reaction is highly atom-efficient and utilizes CO₂, a renewable, non-toxic, and abundant C1 feedstock, contributing to carbon capture and utilization (CCU) strategies. rsc.orgspecificpolymers.com
Key aspects of this sustainable pathway include:
Bio-based Epoxides: Epoxides can be generated from various renewable resources, such as vegetable oils (like soybean oil), terpenes, and other plant-derived molecules. polymerexpert.frrsc.org For example, unsaturated fatty acids can undergo epoxidation to produce multi-oxiranes, which are then converted to cyclic carbonates. rsc.org
Catalysis for CO₂ Fixation: The cycloaddition of CO₂ to epoxides typically requires a catalyst. Research has focused on developing efficient and recyclable heterogeneous catalysts to simplify product purification and enhance process sustainability. For instance, a microporous zinc phosphonate (B1237965) (ZnGLy) has demonstrated excellent catalytic performance for the synthesis of various cyclic carbonates from epoxides and CO₂ under moderate pressure. rsc.org
Alternative Routes: While CO₂ cycloaddition is dominant, other pathways exist. Cyclic carbonates can be synthesized from the reaction of diols with a carbonate source, or from carboxylic acids and glycerol (B35011) carbonate, although these routes may have limitations regarding their bio-based content or use of toxic reagents. polymerexpert.fr
Sustainable Synthesis of Amines: The development of bio-based amines is another critical component of creating fully sustainable NIPUs. polymerexpert.fr Amines can be produced from various bio-resources, with many pathways starting from bio-derived carboxylic acids or amino acids. polymerexpert.fr The polyamide industry is a significant driver in the synthesis of bio-sourced diamines such as 1,4-diaminobutane, 1,5-diaminopentane, and 1,10-decanediamine. polymerexpert.fr Other routes include the conversion of epoxides to β-amino alcohols by reaction with ammonia. polymerexpert.fr
The following table provides an overview of sustainable synthetic pathways for NIPU precursors.
Sustainable Pathways to NIPU Precursors
| Precursor Type | Sustainable Starting Material | Synthetic Method | Key Features | Reference |
|---|---|---|---|---|
| Cyclic Carbonate | Epoxides (from plant oils, etc.) + CO₂ | Catalytic cycloaddition | 100% atom economy; valorization of CO₂. | rsc.orgspecificpolymers.comrsc.org |
| Cyclic Carbonate | Vanillin | Multi-step synthesis involving epoxidation and CO₂ cycloaddition | Creates aromatic bio-based cyclic carbonates for high-performance PHUs. | rsc.org |
| Cyclic Carbonate | Diglycidyl ethers + CO₂ | Catalyzed reaction | Provides bis(cyclic carbonate) monomers for crosslinked NIPUs. | tandfonline.com |
| Amine | Carboxylic Acids (from bio-resources) | Various processes (e.g., amination) | Provides access to key industrial diamines like 1,5-diaminopentane. | polymerexpert.fr |
By focusing on these green synthetic strategies for both the final polymerization step and the creation of monomers, the field of this compound chemistry is paving the way for a new generation of polymers that are safer and more environmentally benign than their conventional counterparts.
Metabolism and Biotransformation of N Hydroxyurethane in Biological Systems
Metabolic Pathways of N-Hydroxyurethane
The metabolic fate of this compound is characterized by its formation from urethane (B1682113), its interconversion back to urethane, and its further breakdown into various other compounds.
This compound is a significant metabolite of urethane (ethyl carbamate) in mammals, including rats, rabbits, and humans. nih.govrsc.org The formation of this compound occurs through an N-hydroxylation reaction, a key step in the metabolic pathway of urethane. nih.govveterinarypharmacon.com This metabolic conversion has been demonstrated in vitro using liver homogenates from various rodent species, such as CBA and C3H mice, as well as Chester Beatty and hooded rats, which were found to metabolize urethane into small but definite amounts of this compound. nih.govnih.gov The process of N-hydroxylation is considered an important activation step, as this compound itself exhibits biological activities. rsc.org
In newborn C57/DBA hybrid mice, the N-hydroxylation of urethane can be influenced by prior exposure to certain chemicals. nih.govnih.gov For instance, pretreatment with 3-methylcholanthrene (B14862) or urethane itself was found to stimulate the N-hydroxylation process. nih.govnih.gov
A notable aspect of this compound metabolism is its ability to be converted back to urethane within the body. nih.govnih.gov This interconversion has been observed in vivo in C- and C57 mice. nih.govnih.gov The reduction of this compound to urethane is a significant metabolic route, and it has been suggested that some of the biological effects attributed to this compound may, in fact, be due to its conversion back to the parent compound, urethane. journals.co.za This facile reduction in vivo has led to the hypothesis that urethane might be considered a proximate carcinogen of ethyl N-hydroxycarbamate.
Following its formation, this compound can be further metabolized into a variety of downstream products that are typically excreted in urine or bile. nih.gov Among the identified metabolites are sulfur-containing conjugates, which represent a significant detoxification pathway.
In animals treated with either urethane or this compound, several such metabolites have been detected in the urine, including:
Ethylmercapturic acid nih.gov
Ethylmercapturic acid sulfoxide (B87167) nih.gov
N-acetyl-S-carbethoxycysteine nih.gov
Furthermore, substances believed to be S-ethylglutathione and S-ethylglutathione sulfoxide have been identified in the bile of rats that were administered urethane or this compound. nih.govscispace.com Another metabolic pathway involves conjugation, leading to the formation of an this compound glucuronide. nih.gov The detection of these various metabolites underscores the complex biotransformation that this compound undergoes in biological systems.
Table 1: Key Downstream Metabolites of this compound
| Metabolite Class | Specific Metabolite | Biological Matrix |
| Mercapturic Acids | Ethylmercapturic acid | Urine |
| Sulfoxides | Ethylmercapturic acid sulfoxide | Urine |
| Cysteines | N-acetyl-S-carbethoxycysteine | Urine |
| Glutathione (B108866) Conjugates | S-ethylglutathione | Bile |
| S-ethylglutathione sulfoxide | Bile | |
| Glucuronides | This compound glucuronide | Not specified |
Interconversion with Urethane in Vivo
Enzymatic Systems Involved in this compound Metabolism
The metabolic conversion of this compound is catalyzed by a range of enzymatic systems located primarily in the liver, but also in other tissues.
The liver is the principal organ responsible for the metabolism of this compound. nih.govnih.govnih.gov Liver enzymes play a crucial role in both its formation from urethane and its subsequent biotransformation.
Aldehyde Oxidase (AO) , a cytosolic enzyme, is significantly involved in the reduction of this compound back to urethane. al-edu.comnih.gov Studies have shown that guinea pig liver cytosol can catalyze this reduction under anaerobic conditions in the presence of an electron donor like acetaldehyde. nih.gov The activity of this compound reductase was found to co-elute with aldehyde oxidase activity during chromatographic separation, providing strong evidence for the role of AO in this conversion. nih.gov Purified rabbit liver aldehyde oxidase also demonstrated the ability to reduce this compound. al-edu.comnih.gov
Cytochrome P450 (CYP) enzymes are also implicated in the metabolism of urethane, the precursor to this compound. capes.gov.brnih.gov Specifically, CYP2E1 is known to be involved in the oxidation of ethyl carbamate (B1207046). nih.gov The N-hydroxylation of amines, a reaction analogous to the formation of this compound, is a well-established function of cytochrome P450 enzymes. nih.govnara-wu.ac.jp The metabolism of ethyl carbamate by P450 is considered an activation pathway. nih.gov
While the liver is the primary site of metabolism, other tissues also contribute to the biotransformation of this compound. Lung homogenates from female Chester Beatty rats have been shown to catabolize this compound, although their activity is about 40% of that observed in liver slices from the same animals. nih.govnih.gov This indicates that the lungs can play a role in the local metabolism of this compound.
Furthermore, certain derivatives of this compound are metabolized in the blood. O-Acetyl- and O-ethoxycarbonyl-N-hydroxyurethane undergo rapid deacylation by human erythrocytes. nih.govnih.gov This demonstrates that metabolic processes involving this compound and its related compounds are not confined solely to the liver.
Table 2: Enzymatic Systems and Tissue-Specific Metabolism of this compound
| Enzyme System / Tissue | Metabolic Process | Compound | Location |
| Aldehyde Oxidase | Reduction | This compound to Urethane | Liver (Cytosol) |
| Cytochrome P450 (CYP2E1) | Oxidation (N-hydroxylation) | Urethane to this compound | Liver |
| Unspecified Enzymes | Catabolism | This compound | Lung |
| Esterases/Deacylases | Deacylation | O-Acetyl- & O-ethoxycarbonyl-N-hydroxyurethane | Human Erythrocytes |
Role of Liver Enzymes (e.g., Aldehyde Oxidase, Cytochrome P450)
Factors Influencing this compound Metabolism
The metabolism of this compound is not a static process, but rather is dynamically influenced by a range of physiological and environmental factors. These factors can alter the rate and pathways of its biotransformation, leading to variations in its biological effects.
Species-Specific Metabolic Variations
The metabolism of this compound exhibits significant variations across different animal species. For instance, urethane is metabolized in rats, rabbits, and humans through N-hydroxylation. nih.govnih.gov This process also occurs, albeit to a lesser extent, with other carbamates like methyl, n-propyl, and n-butyl carbamates in rats and rabbits. nih.govnih.gov
Research has demonstrated that the liver is a primary site for this compound metabolism. Liver slices from various rat and mouse species have been shown to catabolize this compound at different rates. nih.gov For example, liver homogenates from CBA and C3H mice, as well as Chester Beatty and hooded rats, are capable of metabolizing urethane into this compound. nih.gov In contrast, the dog liver shows very low aldehyde oxidase (AO) activity, an enzyme involved in the metabolism of various compounds. al-edu.com This highlights the interspecies differences in enzyme activity that can affect this compound biotransformation.
Furthermore, studies comparing rodents and primates have revealed both qualitative and quantitative differences in metabolite profiles. For instance, in a study on the metabolism of di(2-ethylhexyl) phthalate (B1215562) (DEHP), the marmoset monkey excreted primarily conjugated metabolites from omega-1 oxidation, a pattern that differed quantitatively from that observed in rats. nih.gov Such differences in metabolic pathways underscore the importance of considering species-specific variations in toxicological and pharmacological studies.
The following table summarizes some of the observed species-specific metabolic variations for this compound and related compounds.
| Species | Key Metabolic Features | References |
| Rats | Metabolizes urethane to this compound via N-hydroxylation. Liver aldehyde oxidase is involved in the conversion of this compound to urethane. | nih.govnih.goval-edu.com |
| Rabbits | Metabolizes urethane to this compound via N-hydroxylation. | nih.govnih.gov |
| Humans | Metabolizes urethane to this compound via N-hydroxylation. | nih.govnih.gov |
| Mice (CBA, C3H) | Liver homogenates metabolize urethane into this compound. | nih.gov |
| Mice (C57/DBA hybrid) | The rate of this compound catabolism is faster in 8-day-old than in 1-day-old animals and faster in females than in males. | nih.gov |
| Marmoset Monkey | Exhibits different quantitative urinary metabolite patterns for DEHP compared to rats, with a focus on conjugated metabolites. | nih.gov |
| Dog | Liver exhibits very low aldehyde oxidase (AO) activity. | al-edu.com |
Age and Sex-Dependent Metabolic Rates
The rate of this compound metabolism is also influenced by the age and sex of the individual. Studies have shown that the catabolism of this compound by liver slices from various rat and mouse species varies with the age and sex of the animals. nih.gov
In C57/DBA hybrid mice, the rate of this compound catabolism is faster in 8-day-old mice compared to 1-day-old mice of the same sex. nih.gov This suggests that metabolic enzyme systems may not be fully developed at birth and mature with age. In general, the activity of microsomal and non-microsomal xenobiotic-metabolizing enzymes is low in premature and neonatal infants. up.pt Conversely, elderly individuals may experience a decreased rate of hepatic microsomal metabolism for some compounds. up.pt
Sex-dependent differences are also evident. In C57/DBA mice of the same age, the catabolism of this compound is faster in females than in males. nih.gov In humans, while absolute resting metabolic rates are higher in men, these differences are often not significant when adjusted for body mass and fat-free mass. mdpi.comamazonaws.com However, hormonal differences between males and females can lead to variations in their responses to toxic compounds. up.pt For example, in mice, the expression of certain cytochrome P450 enzymes in the liver and kidney is regulated by sex hormones. nih.gov
The table below outlines the observed age and sex-dependent variations in this compound metabolism.
| Factor | Observation | Species | References |
| Age | Catabolism of this compound is faster in 8-day-old mice than in 1-day-old mice. | C57/DBA hybrid mice | nih.gov |
| Age | Metabolic rate can be lower in older individuals compared to younger ones, independent of body composition. | Humans | nih.gov |
| Sex | Catabolism of this compound is faster in females than in males of the same age. | C57/DBA hybrid mice | nih.gov |
| Sex | Males generally have a higher basal metabolic rate, but this is often linked to body composition. | Humans | mdpi.comamazonaws.com |
Influence of Enzyme Inducers and Inhibitors on this compound Biotransformation
The biotransformation of this compound can be significantly altered by the presence of enzyme inducers and inhibitors. These substances can either enhance or suppress the activity of the enzymes responsible for metabolizing this compound, thereby affecting its rate of clearance and the formation of metabolites.
Enzyme Inducers: Enzyme inducers are compounds that increase the synthesis of metabolic enzymes, particularly those of the cytochrome P450 (CYP) superfamily. howmed.netnih.gov This leads to an accelerated rate of metabolism for drugs and other xenobiotics. howmed.net In the context of this compound, pretreatment of newborn C57/DBA hybrid mice with 3-methylcholanthrene or urethane itself was found to stimulate the N-hydroxylation of urethane. nih.gov This suggests that exposure to certain chemicals can enhance the metabolic pathway leading to the formation of this compound. Enzyme induction can lead to a decrease in the levels of the parent compound and an increase in its metabolites. howmed.net
Enzyme Inhibitors: Conversely, enzyme inhibitors decrease the activity of metabolic enzymes. This can occur through competitive inhibition, where the inhibitor molecule blocks the substrate's access to the enzyme's active site. up.pt For this compound, its catabolism by liver slices was inhibited by urethane, n-butyl carbamate, cyanide, p-benzoquinone, and 2,4-dinitrophenol. nih.gov The inhibitor SKF 525A was shown to inhibit the N-hydroxylation of urethane in newborn C57/DBA hybrid mice at 24 hours after administration. nih.gov Inhibition of metabolism can lead to prolonged exposure to the parent compound.
The table below provides examples of enzyme inducers and inhibitors that affect this compound biotransformation.
| Type | Substance | Effect on this compound Metabolism | Species/System | References |
| Inducer | 3-Methylcholanthrene | Stimulated the N-hydroxylation of urethane. | Newborn C57/DBA hybrid mice | nih.gov |
| Inducer | Urethane | Stimulated its own N-hydroxylation. | Newborn C57/DBA hybrid mice | nih.gov |
| Inhibitor | Urethane | Inhibited the catabolism of this compound. | Liver slices | nih.gov |
| Inhibitor | n-Butyl carbamate | Inhibited the catabolism of this compound. | Liver slices | nih.gov |
| Inhibitor | Cyanide | Inhibited the catabolism of this compound. | Liver slices | nih.gov |
| Inhibitor | p-Benzoquinone | Inhibited the catabolism of this compound. | Liver slices | nih.gov |
| Inhibitor | 2,4-Dinitrophenol | Inhibited the catabolism of this compound. | Liver slices | nih.gov |
| Inhibitor | SKF 525A | Inhibited the N-hydroxylation of urethane at 24 hours. | Newborn C57/DBA hybrid mice | nih.gov |
Investigating Metabolic Pathways via Advanced Methodologies
The elucidation of this compound's metabolic pathways relies on a suite of advanced analytical techniques. These methodologies allow for the detection, identification, and quantification of metabolites in various biological matrices.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are cornerstone technologies in metabolite identification. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful tool for the rapid analysis of drug-derived materials in biological fluids. nih.gov For more complex cases, such as differentiating isomers or characterizing unstable metabolites, a multi-platform approach combining techniques like LC-NMR, enzymatic hydrolysis, and chemical derivatization is often employed. nih.gov
Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a systems-level view of metabolic responses. numberanalytics.com Untargeted metabolomics, which aims to measure a wide range of metabolites without preconceived hypotheses, often utilizes platforms like LC-MS, gas chromatography-mass spectrometry (GC-MS), and NMR. nih.gov The integration of data from these different "omics" platforms offers a more holistic understanding of cellular processes. numberanalytics.com
Computational tools and databases are also integral to modern metabolic pathway investigation. plos.org Pathfinding algorithms can help in designing and understanding synthetic metabolic pathways that may not exist in a single organism. plos.org Furthermore, techniques like atom group tracking can be used to identify branched metabolic pathways. plos.org
The following table highlights some of the advanced methodologies used in the investigation of metabolic pathways.
| Methodology | Application in Metabolic Pathway Investigation | References |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Rapid detection, structure elucidation, and quantification of drug metabolites in biological fluids. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of drug metabolites. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used in untargeted metabolomics to characterize a broad range of metabolites. | nih.gov |
| Metabolomics | Provides a comprehensive snapshot of the metabolic state of a cell or tissue, helping to identify biomarkers and understand metabolic changes. | numberanalytics.com |
| Multi-platform Approaches | Combining different analytical techniques (e.g., LC-MS, NMR, GC-MS) to improve the coverage and reliability of metabolite identification. | nih.gov |
| Computational Pathfinding Tools | Used to design and analyze synthetic and natural metabolic pathways. | plos.org |
| Colorimetric and Spectrophotometric Methods | Can be used for the routine determination and screening of specific N-hydroxylated metabolites in microsomal studies. | capes.gov.br |
Mechanisms of Action in Biological Systems
Interaction with DNA and Genetic Material
N-Hydroxyurethane is recognized for its genotoxic properties, directly and indirectly causing damage to DNA, which can lead to significant cellular consequences.
This compound is a metabolite of urethane (B1682113) (ethyl carbamate), a known carcinogen. nih.govsigmaaldrich.com While urethane itself can form DNA adducts via an epoxide intermediate, this compound presents a mechanism for DNA damage that may be independent of this pathway. nih.govsigmaaldrich.com The covalent binding of such reactive chemicals to DNA nucleobases results in the formation of DNA adducts, which can alter gene sequences and induce mutations. re-place.be The formation of these adducts is influenced by the chemical's structure and its ability to bind to specific nucleophilic sites on the DNA, with the N3 and N7 positions of guanine (B1146940) and adenine (B156593) being particularly susceptible. wikipedia.org
In response to the damage caused by compounds like this compound, cells activate DNA repair mechanisms. Studies have shown that this compound can induce DNA repair synthesis in primary rat hepatocyte cultures. nih.gov This process, also known as unscheduled DNA synthesis (UDS), involves the removal of damaged DNA segments and their replacement with new, correct nucleotides. The induction of DNA repair synthesis has been demonstrated through both autoradiographic methods and the bromodeoxyuridine density-shift method. nih.gov The observation that this compound and structurally related compounds induce DNA repair suggests that metabolism-dependent genotoxicity may be a common feature of aliphatic hydroxamic acids. nih.gov
The DNA damage induced by this compound can lead to more large-scale alterations in chromosome structure, known as chromosomal aberrations. nih.gov These can include breaks, exchanges, and other structural changes. nih.gov this compound has been shown to cause chromosomal fragmentation in cultured human leukocytes and induce aberrations in the root meristems of Vicia faba. nih.gov Its genotoxicity is a key aspect of its biological activity. google.com Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. amerigoscientific.com
The genotoxic effects of this compound have been observed across different species. For instance, species-specific increases in sister-chromatid exchange (SCE), a type of chromosomal alteration, were noted in the bone marrow cells of rodents exposed to ethyl N-hydroxycarbamate (a synonym for this compound). sigmaaldrich.com
Mechanisms of DNA Adduct Formation and Repair Synthesis
Inhibition of DNA Synthesis and Cellular Processes
In addition to directly damaging existing DNA, this compound also interferes with the synthesis of new DNA, a critical process for cell division and proliferation.
This compound is a known inhibitor of DNA synthesis. evitachem.com This inhibition is a primary mechanism of its cytostatic effects. iarc.fr The compound is thought to interfere with the biosynthesis of deoxyribonucleotides from ribonucleotides, a crucial step for providing the building blocks for DNA replication. aacrjournals.org Evidence for this comes from studies where the inhibitory effects of this compound on thymidine (B127349) incorporation into DNA were partially reversed by the addition of deoxyribonucleosides to the culture medium. aacrjournals.org This suggests that this compound acts on a pathway that can be bypassed if the end products (deoxyribonucleosides) are supplied externally.
This compound's inhibitory effect on DNA synthesis is shared by other compounds, most notably Hydroxyurea (B1673989). aacrjournals.org In comparative studies using HeLa cells, this compound and hydroxyurea were found to have equal potency on a molar basis in inhibiting the incorporation of thymidine into DNA. aacrjournals.orgscispace.com Both compounds are believed to act by inhibiting the enzyme ribonucleotide reductase, which is responsible for converting ribonucleotides to deoxyribonucleotides. nih.govgoogle.com This inhibition leads to a depletion of the deoxyribonucleoside triphosphate (dNTP) pools necessary for DNA synthesis. asm.orgnih.gov
Another related compound, N-Hydroxyglycine, also inhibits DNA synthesis. evitachem.com While both this compound and N-Hydroxyglycine share this inhibitory function, their structural differences—a urethane group in the former versus a carboxyl group in the latter—may influence their specific activities and target interactions. evitachem.com A comparative study of various hydroxamic acids and related compounds ranked their potency in inhibiting DNA synthesis in HeLa cells.
Table 1: Comparative Potency of DNA Synthesis Inhibitors in HeLa Cells
| Compound | Relative Potency |
|---|---|
| Dihydroxyurea | Very High |
| N-methylhydroxyurea | High |
| N-acetylhydroxyurea | Moderate |
| Hydroxyurea | Moderate |
| N-hydroxyguanidine | Moderate |
| This compound | Moderate |
| N-ethylhydroxyurea | Moderate |
| 3-phenyl-1-hydroxyurea | Low |
| formamidoxime | Low |
| N-methylacetohydroxamic acid | Very Low |
| N-methylhydroxylamine | Very Low |
| acetohydroxamic acid | Very Low |
This table is based on the order of potency reported in a 1967 study by Young et al. in Cancer Research. aacrjournals.org
This comparative data highlights that this compound is part of a broader class of compounds that target a fundamental step in DNA replication, with subtle variations in their chemical structures leading to differences in their inhibitory effectiveness. aacrjournals.org
Impact on Cell Cycle and Cell Toxicity in Cultured Systems
This compound demonstrates notable cytotoxic effects and influences cell cycle progression in various cultured cell systems. Research indicates that it can induce chromosomal fragmentation at millimolar concentrations, leading to cell toxicity in cultured normal human leukocytes. chemicalbook.com This cytotoxicity is linked to its role as a breakdown product of the more widely studied compound, hydroxyurea. nih.gov Prolonged treatment with or high doses of hydroxyurea, which degrades into this compound, results in cell death, which is attributed to the accumulation of DNA damage and oxidative stress. nih.gov
The cytotoxic effects of this compound are often characterized by the induction of apoptosis, or programmed cell death. nih.gov This process is a key mechanism through which the compound eliminates cells, particularly in cancer research models. genome.gov The capacity of this compound to arrest the cell cycle is a critical aspect of its biological activity. By interfering with the normal sequence of cell division, it can halt proliferation, a mechanism that is also observed with related compounds like carbamoyloxyurea, which inhibits ribonucleotide reductase. While the parent compound, hydroxyurea, is known to cause S-phase arrest, the specific cell cycle impacts of this compound itself are an area of ongoing investigation. nih.gov
| Cell System | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Cultured Normal Human Leukocytes | Chromosomal fragmentation and cell toxicity | Not specified | chemicalbook.com |
| Mammalian Cell Lines (General) | Induction of apoptosis and inhibition of cell proliferation | Inhibition of DNA synthesis, oxidative stress | nih.gov |
| Human Leukemia (HL-60) Cells | Increased cell death (related to hydroxylamine (B1172632), a metabolite) | Involvement of H₂O₂ and metal ions | nih.gov |
Oxidative Stress and Reactive Species Generation
A primary mechanism through which this compound exerts its biological effects is by inducing oxidative stress, a state characterized by an imbalance of reactive oxygen species (ROS) and antioxidants. nih.govwikipedia.org This process involves the generation of highly reactive molecules that can damage cellular components. mdpi.com
This compound is a known generator of nitric oxide (NO), a highly reactive signaling molecule with diverse physiological and pathological roles. nih.govnih.govwikipedia.org Studies using electron spin resonance spectroscopy have demonstrated that when this compound is treated with esterase, an enzyme present in biological systems, it generates nitric oxide. nih.gov This metabolic conversion is significant because the production of NO is directly implicated in the compound's capacity to cause DNA damage. nih.govtci-thaijo.org The generation of NO from this compound is considered a potential pathway contributing to the mutagenic and carcinogenic properties associated with its parent compound, urethane. nih.govtci-thaijo.org
This compound is directly involved in causing oxidative damage to DNA. nih.gov This damage is a critical factor in its cytotoxic and mutagenic effects. tci-thaijo.org
Key Research Findings on Oxidative DNA Damage:
Metal-Dependent Damage: this compound induces DNA damage that is mediated by copper ions (Cu(II)). nih.gov This process is believed to involve the reduction of Cu(II) to Cu(I) and the generation of hydrogen peroxide (H₂O₂), leading to the formation of a highly reactive species, possibly a Cu(I)-hydroperoxo complex, which then attacks the DNA. nih.govresearchgate.net
Site-Specific Damage: The DNA damage occurs preferentially at thymine (B56734) and cytosine residues. nih.govresearchgate.net
Formation of 8-oxodG: The compound increases the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative DNA damage. nih.gov This type of lesion can lead to G:C to T:A transversion mutations if not repaired. mdpi.com
Role of Metabolites: When treated with esterase, this compound is hydrolyzed to hydroxylamine, which also induces significant oxidative DNA damage and can cause depurination (the loss of a purine (B94841) base from DNA). nih.govtci-thaijo.org
These findings suggest that the carcinogenicity of urethane may be mediated, at least in part, through the oxidative DNA damage caused by its metabolite, this compound. nih.gov
| Finding | Description | Proposed Mechanism | Reference |
|---|---|---|---|
| Metal Ion Dependence | DNA damage is mediated by Cu(II) ions. | Formation of reactive species like the Cu(I)-hydroperoxo complex. | nih.gov |
| Reactive Species Involvement | Damage is inhibited by catalase, implicating hydrogen peroxide (H₂O₂). | Interaction between this compound, Cu(II), and endogenously produced H₂O₂. | nih.govresearchgate.net |
| Site Specificity | Damage occurs mainly at thymine and cytosine bases. | Specific chemical interaction of the reactive species with DNA bases. | nih.gov |
| Oxidative Lesion Formation | Increases levels of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). | Oxidation of guanine bases by generated reactive oxygen species. | nih.gov |
| Depurination | The metabolite hydroxylamine can induce the loss of purine bases. | Cleavage of the N-glycosidic bond linking the purine to the deoxyribose sugar. | nih.govtci-thaijo.org |
The oxidative stress induced by this compound and its parent compound, hydroxyurea, can be modulated by agents containing sulfhydryl (-SH) groups. life-science-alliance.org These groups are characteristic of potent antioxidants like glutathione (B108866) and its precursor, N-acetylcysteine (NAC). nih.gov
Research on hydroxyurea has shown that treatment with N-acetylcysteine can rescue cells from its detrimental effects, suggesting that HU-mediated oxidation is a key cause of its toxicity. life-science-alliance.org This protective effect highlights the importance of the cellular thiol-disulfide balance. While direct studies on this compound's interaction with sulfhydryl groups are limited, the principle that antioxidants like NAC can counteract oxidative damage is well-established. life-science-alliance.orgnih.gov These protective agents likely work by scavenging the reactive oxygen species generated by this compound and its metabolites, thereby preventing damage to critical cellular components like DNA and proteins. life-science-alliance.org
Toxicological and Carcinogenic Research of N Hydroxyurethane
Carcinogenic Potential and Tumorigenesis Studies
The carcinogenic properties of N-Hydroxyurethane have been investigated to understand its contribution to the tumorigenic effects observed after exposure to urethane (B1682113).
Role as a Proximate Carcinogen in Urethane-Induced Carcinogenesis
This compound is recognized as a carcinogenic metabolite of urethane. journals.co.za However, its precise role as a proximate carcinogen—a metabolite that is closer to the ultimate carcinogenic form than the parent compound—has been a subject of scientific discussion. While this compound itself exhibits carcinogenic activity, some research suggests its carcinogenicity might stem from its in vivo reduction back to urethane. journals.co.zaberkeley.edu
Organ-Specific Carcinogenesis (e.g., Lung Adenomas)
The induction of lung adenomas, particularly in sensitive mouse strains like A/J, is a well-established model for studying the carcinogenic effects of both urethane and this compound. nih.govnih.gov this compound has demonstrated the ability to induce lung tumors, reinforcing its classification as a carcinogen. ser.nlmcgill.ca The lung is considered a metabolically active organ capable of processing these compounds, leading to tumorigenesis. mcgill.ca Studies have confirmed that this compound is a potent inducer of lung adenomas in mice.
Dose-Response Relationships in Carcinogenicity Studies
The relationship between the dose of a substance and the incidence of cancer is a critical aspect of toxicological evaluation. iupac.org For urethane and its metabolites, a dose-response relationship has been observed in the induction of tumors. karger.com Specifically, studies on tobacco-specific nitrosamines, another class of carcinogens, have shown that they induce lung adenomas in mice in a dose-dependent manner. nih.gov While direct, detailed dose-response studies for this compound are less frequently reported than for its parent compound, its role as a key metabolite implies its involvement in the dose-dependent carcinogenic effects of urethane. karger.com The carcinogenic effects of N-nitrosodimethylamine (NDMA), for instance, have been shown to have a linear dose-response relationship at low concentrations, with no observable safe threshold. mdpi.com
Genotoxicity and Mutagenicity Studies
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations or chromosomal aberrations, which is a key mechanism in carcinogenesis. europa.eu
In Vitro and In Vivo Genotoxicity Assays
This compound has been evaluated in various genotoxicity assays, both in vitro (in cultured cells) and in vivo (in living organisms), to determine its potential to cause DNA and chromosomal damage.
In Vitro Assays: In bacterial reverse mutation assays (Ames test), this compound showed very weak mutagenic activity in Salmonella typhimurium strains TA100 and TA98. This activity was somewhat decreased when a liver metabolic activation system (S-9) was added. Other studies have noted its potential to induce hepatocyte-mediated mutagenicity. cnjournals.com
In Vivo Assays: In animal studies, this compound was found to be active in the micronucleus test in mouse bone marrow, an assay that detects chromosomal damage. researchgate.net It is also recognized for having greater chromosome-damaging and teratogenic activities than ethyl carbamate (B1207046) itself.
| Assay Type | Test System | Endpoint | Result | Reference |
|---|---|---|---|---|
| In Vitro Mutagenicity | Salmonella typhimurium (TA100, TA98) | Gene Mutation | Weakly Positive | |
| In Vivo Genotoxicity | Mouse Bone Marrow | Micronucleus Formation (Chromosome Damage) | Positive | researchgate.net |
| - | - | Chromosome-Damaging Activity | Greater than Ethyl Carbamate |
Mechanisms of Genotoxic Action
Research into the mechanisms of this compound's genotoxicity reveals a multi-faceted action involving direct chemical reactions with DNA bases and the generation of damaging reactive species. One proposed mechanism involves the chemical reactivity of the N-hydroxy group, which can interact with DNA bases such as cytosine.
Influence on Sister-Chromatid Exchange Induction
This compound, also known as ethyl N-hydroxycarbamate, has been identified as an agent capable of inducing sister-chromatid exchanges (SCEs) in various cell systems. iarc.frsigmaaldrich.comnih.gov Research has demonstrated that this compound can cause a significant increase in SCE formation in cultured human lymphocytes. nih.govtubitak.gov.tr This genotoxic effect indicates an interaction with the cell's genetic material, leading to exchanges between the sister chromatids of a duplicating chromosome.
Studies comparing this compound with its parent compound, urethane (ethyl carbamate), found that both substances induce SCEs in human lymphocyte cultures. iarc.frnih.gov Interestingly, the addition of an Aroclor-induced rat-liver microsome fraction, which typically serves to metabolically activate compounds, was found to deactivate both this compound and urethane in this specific lymphocyte system. nih.gov
Further research has highlighted that the induction of SCE by this compound and its analogues can be species-specific. sigmaaldrich.com For instance, studies involving rodent species have shown differing specificities for SCE induction and gene mutagenesis effects when comparing ethyl carbamate, ethyl N-hydroxycarbamate, and vinyl carbamate. sigmaaldrich.com While ethyl carbamate on its own did not induce SCE in one study, this compound was shown to be an effective inducer. tubitak.gov.tr this compound is also known to cause chromosomal fragmentation in cultured normal human leukocytes at millimolar concentrations.
Table 1: Summary of this compound's Effect on Sister-Chromatid Exchange (SCE) This table is interactive. You can sort and filter the data.
| Test System | Compound | Observed Effect | Metabolic Activation | Reference |
|---|---|---|---|---|
| Cultured Human Lymphocytes | This compound | Induces SCE | Not required; deactivated by liver microsomes | nih.gov |
| Cultured Human Lymphocytes | Urethane | Induces SCE | Not required; deactivated by liver microsomes | nih.gov |
| Rodent Cells | This compound | Species-specific increases in SCE | Positive with or without activation | sigmaaldrich.comcanada.ca |
Teratogenicity and Developmental Toxicity Research
This compound has demonstrated notable teratogenic and developmental toxicity in research studies. nzdr.ru Teratogens are substances that can cause congenital abnormalities or birth defects in a developing embryo or fetus. wikipedia.org Research suggests that this compound possesses greater teratogenic and chromosome-damaging activities than its parent compound, ethyl carbamate. Developmental toxicity encompasses a range of adverse effects, including embryo death, growth retardation, and structural or functional abnormalities that arise from exposure during development. nih.gov
The metabolism of this compound is a key factor in its toxicological profile. It is a known metabolite of ethyl carbamate and can also be reduced back to ethyl carbamate in vivo. nih.gov Studies in mice have shown that the rate of this compound catabolism varies with age and sex. nih.gov The compound's ability to penetrate the placental barrier is a critical aspect of its developmental toxicity. industrialchemicals.gov.au
While specific malformations are detailed in various individual studies, the general consensus points to this compound's potential to disrupt normal development. nzdr.ru For example, studies on the parent compound, urethane, have shown induction of developmental abnormalities in the skeletal system of rats. nih.gov
Table 2: Developmental Toxicity Profile of this compound This table is interactive. You can sort and filter the data.
| Endpoint | Observation | Species/System | Reference |
|---|---|---|---|
| Teratogenicity | Higher activity than ethyl carbamate | Animal models | |
| Chromosome Damage | Higher activity than ethyl carbamate | Not specified | |
| Metabolism | Can be reduced to urethane in vivo | Rodents | nih.gov |
Comparative Toxicology with Parent Compounds and Analogues
The toxicological profile of this compound is often evaluated in comparison to its parent compound, urethane (ethyl carbamate), and a related analogue, vinyl carbamate. iarc.frnih.gov These comparisons reveal significant differences in their carcinogenic and mutagenic potencies.
This compound is a metabolite of ethyl carbamate. oup.com However, research indicates that this compound is a less potent carcinogen than urethane, possessing approximately half the tumor-inducing capability of the parent compound in some mouse models. canada.ca Its facile reduction back to ethyl carbamate in the body has led to the suggestion that ethyl carbamate may actually be a proximate carcinogen of ethyl N-hydroxycarbamate. This is supported by findings where inhibiting the reduction of this compound to urethane also inhibited the induction of lung adenomas in mice.
In contrast, vinyl carbamate, another metabolite of urethane, is considered a more potent carcinogen than both ethyl carbamate and this compound. iarc.fr In mutagenicity assays using Salmonella typhimurium, vinyl carbamate was found to be a potent mutagen, whereas ethyl carbamate and this compound showed little to no mutagenic activity under the same conditions.
Regarding genotoxicity, this compound was found to be positive for inducing DNA damage in primary rat hepatocyte cultures. nih.gov In terms of SCE induction, both this compound and urethane are active in human lymphocytes. nih.gov In some rodent systems, this compound was positive for genotoxicity with or without metabolic activation, while vinyl carbamate required metabolic activation to be positive. canada.ca
Table 3: Comparative Toxicology of this compound and Its Analogues This table is interactive. You can sort and filter the data.
| Compound | Carcinogenic Potency | Mutagenicity (S. typhimurium) | SCE Induction (Human Lymphocytes) | Reference |
|---|---|---|---|---|
| This compound | Less potent than Urethane (~50%) | No significant activity | Induces SCE | nih.govcanada.ca |
| Urethane (Ethyl Carbamate) | Potent carcinogen | No significant activity | Induces SCE | nih.gov |
| Vinyl Carbamate | More potent than Urethane and this compound | Potent mutagen | Caused species-specific increases | iarc.frsigmaaldrich.com |
Analytical Methodologies in N Hydroxyurethane Research
Methods for Detection and Quantification of N-Hydroxyurethane
The accurate detection and quantification of this compound are crucial for understanding its metabolic fate and toxicological implications. Various analytical techniques have been developed and employed for this purpose.
Spectroscopic methods are fundamental in the identification and structural elucidation of this compound and its derivatives.
UV-Vis Spectroscopy : While not highly specific on its own, UV-Vis spectroscopy can be used for the quantitative determination of this compound, often in conjunction with other methods. A colorimetric method has been described for the determination of N-hydroxylated metabolites, which involves the reduction of ferric ion by the hydroxylamino group. The resulting ferrous ion is then complexed to form a colored product with a maximum absorbance at 595 nm. capes.gov.br This method is specific for primary and secondary hydroxylamino compounds. capes.gov.br
Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of a polyurethane-polyether foam shows a characteristic N-H stretching peak around 3326 cm⁻¹. spectroscopyonline.com For secondary urethanes, this peak typically appears in the range of 3340 to 3250 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the urethane (B1682113) group is observed in the region of 1705 cm⁻¹. spectroscopyonline.com The IR spectra of poly(hydroxyurethane)s exhibit characteristic peaks for the hydroxyurethane groups near 3335 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O stretch), and 1540 cm⁻¹ (N-H bend). sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the molecular structure of this compound. 1H NMR and 13C NMR are used to confirm the structure and purity of synthesized this compound and its derivatives. rsc.org For instance, in the 1H NMR spectrum of this compound in CDCl₃, the protons of the ethyl ester group appear as a triplet at approximately 1.27 ppm and a quartet at 4.20 ppm, while the NH proton appears as a singlet around 7.90 ppm. stir.ac.uk
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Key Spectral Features | Reference |
| 1H NMR | This compound | δ 1.27 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 7.90 (s, 1H, NH) in CDCl₃ | stir.ac.uk |
| IR | Poly(hydroxyurethane)s | ~3335 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), ~1540 cm⁻¹ (N-H) | sci-hub.se |
| UV-Vis | N-hydroxylated metabolites | λmax = 595 nm (after colorimetric reaction) | capes.gov.br |
Chromatography is essential for separating this compound from complex mixtures, such as biological samples, allowing for its accurate quantification. aircleansystems.com
Paper Chromatography : This technique has been used in early metabolic studies to separate this compound and its metabolites. scispace.com It is a simple method for separating components of a mixture based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent). chemijournal.compulpandpaper-technology.com Both ascending and descending modes can be employed. chemijournal.com
Gas Chromatography (GC) : GC is a powerful technique for the analysis of volatile compounds. aircleansystems.com this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. vwr.comtcichemicals.com The purity of this compound standards is often determined by GC. vwr.comtcichemicals.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a highly sensitive and specific method for the analysis of non-volatile compounds in complex matrices. wikipedia.org It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org Reverse-phase HPLC methods have been developed for the analysis of this compound. sielc.com LC-MS/MS, a tandem mass spectrometry technique, is particularly useful for distinguishing between isomers, such as N-oxides and hydroxylated compounds, which is crucial in metabolic studies. nih.gov
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |
| Paper Chromatography | Cellulose Paper | Solvent systems (e.g., butanol-acetic acid-water) | Visual/UV/Radioscanner | Separation of metabolites | scispace.comchemijournal.com |
| Gas Chromatography (GC) | Various (e.g., DB-5MS) | Inert gas (e.g., Helium) | FID, MS | Purity analysis, quantification | vwr.comorientjchem.org |
| HPLC | Reverse Phase (e.g., Newcrom R1) | Acetonitrile (B52724)/Water/Acid | UV, MS | Quantification, pharmacokinetics | sielc.com |
| LC-MS/MS | C18 or other | Gradient of aqueous and organic solvents | MS/MS | Metabolite identification and quantification | nih.govrsc.org |
The investigation of this compound metabolism requires methods that can identify and quantify its various biotransformation products in biological fluids and tissues. rsc.org
Colorimetric Determination : A specific colorimetric method has been developed for the determination of this compound and related N-hydroxy compounds in metabolic studies. rsc.org This method is based on the oxidation of the N-hydroxy group and subsequent reaction to form a colored product.
Metabolite Profiling : In metabolic studies, a combination of chromatographic and spectroscopic techniques is often employed. For example, after administration of urethane, urine can be analyzed for metabolites like this compound, ethylmercapturic acid, and N-acetyl-S-carbethoxycysteine using techniques like paper chromatography and other analytical methods. nih.gov Studies have shown the interconversion of urethane and this compound in rodents, which was investigated using analytical methods to track the compounds in liver homogenates and other tissues. nih.gov
Chromatographic Techniques (e.g., Paper Chromatography, GC, LC-MS)
Sample Preparation and Extraction Techniques for Biological Matrices
The analysis of this compound in biological samples such as urine, blood, and tissue homogenates requires effective sample preparation to remove interfering substances and concentrate the analyte.
Protein Precipitation : For analyses in microsomal studies, proteins are often precipitated from the incubation mixture, and the supernatant is then analyzed. capes.gov.br
Liquid-Liquid Extraction (LLE) : LLE is a common technique used to extract analytes from aqueous biological fluids into an organic solvent. This method is often used prior to LC-MS analysis. rsc.org
Solid-Phase Extraction (SPE) : SPE can be used for cleanup and concentration of N-glycans released from proteins, which is a relevant technique in the broader context of analyzing post-translational modifications that could be influenced by compounds like this compound. chromatographyonline.com
Advanced Analytical Approaches in Toxicological Assessment
Modern toxicological assessment relies on advanced analytical methodologies to understand the mechanisms of toxicity and to assess human health risks. wca-environment.com
High-Resolution Mass Spectrometry (HRMS) : HRMS is increasingly used in toxicological studies for the identification of unknown metabolites and adducts. rsc.org Its high mass accuracy allows for the determination of elemental compositions, aiding in the structural elucidation of novel compounds.
Metabolomics : Untargeted metabolomics approaches, often utilizing LC-HRMS, can provide a comprehensive overview of the metabolic changes induced by exposure to a toxicant like this compound. This can help in identifying biomarkers of exposure and effect.
Adverse Outcome Pathways (AOPs) : Advances in analytical techniques are crucial for developing and validating AOPs, which link a molecular initiating event to an adverse outcome at a biological level of organization relevant to risk assessment. wca-environment.com Sensitive analytical methods are required to measure key events along the pathway.
Advanced Research Techniques and Future Directions
Omics Technologies in N-Hydroxyurethane Research
Omics technologies offer a holistic view of the molecular changes within a biological system in response to chemical exposure. humanspecificresearch.org By analyzing the entire set of genes, transcripts, proteins, or metabolites, researchers can uncover the complex biological pathways affected by substances like this compound. uninet.eduresearchgate.netbiobide.com
Genomics and transcriptomics are powerful tools for investigating how this compound exposure affects gene expression and genetic stability. humanspecificresearch.org These technologies allow for a large-scale analysis of an organism's DNA (genomics) and RNA transcripts (transcriptomics), revealing genes and pathways that are activated or suppressed. researchgate.netfrontiersin.org
Research on the related compound, ethyl carbamate (B1207046), provides a model for how these studies might be applied to this compound. A study on human hepatocellular carcinoma cells (HepG2) exposed to ethyl carbamate revealed time-dependent changes in the cellular transcriptome. researchgate.net This analysis identified multiple affected metabolic pathways, including those related to oxidative stress and detoxification. researchgate.net Such transcriptomic approaches can identify molecular biomarkers of exposure and effect, which is crucial for risk assessment. researchgate.net For instance, analyzing the expression of thousands of genes simultaneously can pinpoint specific cellular responses to urethane (B1682113) compounds. mdpi.comnih.gov
Key findings from related transcriptomic studies include:
Identification of differentially expressed genes: Pinpointing specific genes whose expression levels change upon exposure.
Pathway analysis: Understanding the biological pathways, such as those involved in stress response or DNA repair, that are perturbed.
Biomarker discovery: Identifying potential RNA-based markers for exposure and toxicity. researchgate.net
Proteomics and metabolomics provide a functional snapshot of the cell by studying its proteins and metabolites, respectively. humanspecificresearch.orgmdc-berlin.de These approaches are critical for elucidating the metabolic pathways disrupted by this compound. nih.govfrontiersin.org The integration of proteomics and metabolomics can reveal the direct molecular consequences of chemical exposure, linking changes in protein expression to alterations in metabolic profiles. frontiersin.orgmdpi.com
In the context of urethane compounds, exposure has been shown to affect multiple metabolic pathways. researchgate.net Metabolomic analysis of cells treated with ethyl carbamate showed significant alterations in pathways related to:
Oxidative stress
Energy depletion
Reduced detoxification capacity
Disruption of membrane integrity researchgate.net
Proteomics complements this by identifying the specific proteins—enzymes, structural proteins, and signaling molecules—that are altered, providing a more complete picture of the cellular response. frontiersin.org The combination of these omics technologies allows for a multi-layered understanding of how this compound exerts its biological effects at the molecular level. frontiersin.org
Table 1: Omics Technologies in Urethane Compound Research
| Omics Technology | Focus of Study | Key Applications in this compound Research | Potential Findings |
|---|---|---|---|
| Genomics | DNA, genome structure | Identifying genetic susceptibility, DNA damage sites | Gene mutations, chromosomal aberrations |
| Transcriptomics | RNA transcripts, gene expression | Analyzing gene expression changes post-exposure | Upregulation/downregulation of stress response and repair genes researchgate.net |
| Proteomics | Proteins, protein expression and function | Identifying protein targets and pathway alterations | Changes in enzymes involved in metabolism and detoxification frontiersin.orgmdpi.com |
| Metabolomics | Metabolites, metabolic pathways | Profiling changes in cellular metabolites | Alterations in energy metabolism, oxidative stress markers researchgate.netnih.gov |
Genomics and Transcriptomics in Response to this compound Exposure
Computational and In Silico Approaches
Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting the behavior and toxicity of chemicals like this compound without the need for extensive laboratory testing.
Molecular modeling uses computational techniques to simulate the behavior of molecules and their interactions with biological targets. omicstutorials.com This approach can be used to study how this compound binds to and interacts with macromolecules such as proteins and nucleic acids. wikipedia.orgverisimlife.com By employing molecular mechanics force fields, which are sets of mathematical functions and parameters, researchers can calculate the potential energy of a molecular system and simulate its movements over time (molecular dynamics). omicstutorials.compitt.edu
For this compound, molecular modeling can help:
Predict the binding affinity and orientation of NHU with target enzymes or DNA. verisimlife.com
Understand the structural changes induced in a protein upon binding.
Simulate the formation of reactive metabolites and their subsequent interactions.
Software like MacroModel allows for detailed conformational analysis and the study of intermolecular interactions, providing insights into the mechanisms of action at an atomic level. schrodinger.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a compound to its biological activity or toxicity. nih.gov QSAR models are developed by finding a statistical correlation between calculated molecular descriptors (e.g., size, shape, electronic properties) and experimentally measured toxicity for a set of chemicals. nih.govbiorxiv.org
Once a reliable QSAR model is built, it can be used to predict the toxicity of new or untested compounds like this compound. europa.eu This is particularly useful for screening large numbers of chemicals for potential hazards. nih.gov For complex endpoints like toxicity, developing predictive QSAR models can be challenging, but they serve as important tools for initial risk assessment and prioritization of chemicals for further testing. nih.govmdpi.com
Table 2: Computational Approaches in this compound Research
| Approach | Description | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. verisimlife.com | Modeling the interaction of NHU with active sites of metabolic enzymes. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. wikipedia.orgverisimlife.com | Studying the dynamic behavior of NHU-protein complexes. |
| QSAR | Relates chemical structure to biological activity or toxicity. nih.gov | Predicting the potential toxicity of NHU based on its structural features. |
Molecular Modeling of this compound Interactions
Innovative Experimental Models for this compound Research
Beyond traditional cell culture and animal models, innovative experimental systems are being developed to study urethane chemistry and materials. While not directly studying the toxicology of this compound, these models advance our understanding of the synthesis and properties of related polyhydroxyurethanes (PHUs).
Recent research has focused on the synthesis of non-isocyanate polyurethanes (NIPUs) as safer alternatives to traditional polyurethanes. mdpi.comresearchgate.net These studies often employ novel experimental designs, such as the Box-Behnken model, to optimize reaction conditions like temperature, time, and reagent ratios for polymer synthesis. mdpi.comresearchgate.net
Innovations in this area include:
Self-blowing PHU foams: Development of reprocessable polyurethane foams synthesized without isocyanates, offering a more sustainable model for polymer chemistry. osti.gov
Multicomponent hydrogels: Creation of PHU-based hydrogels with tunable rheological properties for potential biomedical applications. mdpi.com
Novel synthetic routes: Designing environmentally friendly, solvent-free methods for producing PHUs with specific properties, such as for use in wood adhesives. rsc.org
These advanced models for synthesizing and characterizing urethane-based polymers provide a valuable platform for understanding the fundamental chemistry that also governs the behavior and reactivity of smaller molecules like this compound.
Advanced Cell Culture Systems (e.g., Primary Hepatocyte Cultures)
Interdisciplinary Research in this compound Studies
The study of this compound is increasingly relevant to environmental toxicology, primarily due to its nature as a metabolite of urethane (ethyl carbamate). colab.wsnzdr.ru Urethane is recognized as a carcinogen and is found naturally in fermented products such as alcoholic beverages and bread. nih.govcolab.ws Therefore, understanding the environmental fate, persistence, and toxicity of its metabolites is crucial for comprehensive risk assessment. Environmental toxicology research seeks to understand how chemical compounds affect ecosystems. The integration of this compound studies into this field involves investigating its potential presence in the environment, its stability in various media (water, soil), and its effects on a range of non-target organisms, expanding beyond traditional laboratory models.
Future research could focus on the biotransformation of urethane into this compound by environmental microorganisms and its subsequent degradation. Furthermore, the potential for co-exposure with other environmental contaminants, such as ethanol (B145695) from fermented beverages which is known to inhibit urethane metabolism, presents a complex scenario that requires interdisciplinary investigation. colab.ws
A significant area of interdisciplinary synergy exists between the study of the hydroxyurethane functional group and the field of material science, specifically in polymer chemistry. While this compound is a small molecule, the core hydroxyurethane linkage is central to the development of Non-Isocyanate Polyurethanes (NIPUs), also known as poly(hydroxyurethane)s (PHUs). acs.orgresearchgate.net Traditional polyurethanes (PUs) are synthesized using isocyanates, which are toxic. acs.org The development of NIPUs represents a major advancement in green chemistry, offering a more sustainable alternative. specificpolymers.com
NIPUs are typically synthesized through the reaction of compounds containing cyclic carbonates with amines, which creates a polymer with hydroxyurethane linkages in its backbone. acs.orgspecificpolymers.com These polymers exhibit a wide range of desirable properties, making them suitable for applications such as coatings, adhesives, and biomedical hydrogels. researchgate.netmdpi.com Research into the fundamental chemistry of small molecules like this compound, including its reactivity and stability, can provide valuable insights that inform the design and synthesis of these advanced polymers. chemicalbook.com For instance, the secondary hydroxyl groups present in the PHU backbone allow for further chemical modification (functionalization), enabling the tuning of material properties for specific applications, such as creating self-healing or photocurable materials. mdpi.comrsc.org This synergy bridges the gap between molecular-level toxicology and applied material science.
Table 3: Comparison of Conventional Polyurethanes (PUs) and Non-Isocyanate Poly(hydroxyurethane)s (PHUs)
| Feature | Conventional Polyurethanes (PUs) | Non-Isocyanate Poly(hydroxyurethane)s (PHUs) | Reference |
|---|---|---|---|
| Synthesis Precursors | Polyisocyanates and polyols | Poly(cyclic carbonate)s and polyamines | acs.org |
| Toxicity Profile of Monomers | Isocyanates are toxic and require careful handling. | Considered a "greener" or more sustainable route due to avoidance of isocyanates. | acs.org |
| Key Chemical Linkage | Urethane linkage | Hydroxyurethane linkage (contains a secondary hydroxyl group) | researchgate.net |
| Potential for Functionalization | Can be functionalized, but often requires complex synthesis strategies. | The inherent hydroxyl groups provide reactive sites for post-synthesis modification. | researchgate.netmdpi.com |
| Key Applications | Foams, coatings, adhesives, elastomers. | Emerging applications in sustainable coatings, adhesives, hydrogels, and advanced materials. | acs.orgresearchgate.net |
Compound List
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying N-Hydroxyurethane-induced genotoxicity, and how are they optimized?
- Answer : The root meristems of Vicia faba (broad bean) and cultured normal human leukocytes are well-established models. Vicia faba is particularly advantageous because it lacks the metabolic capacity to convert urethane to this compound, enabling direct analysis of the latter's effects. A standard protocol involves treating roots with 0.01–0.02 M this compound for 4 hours, followed by fixation and Feulgen staining to score chromosomal aberrations in metaphase/anaphase cells 20–28 hours post-treatment . For human leukocytes, millimolar concentrations induce chromosomal fragmentation, assessed via metaphase spreads and cytotoxicity assays .
Q. What methodologies are employed to detect DNA damage induced by this compound?
- Answer :
- 32P-end-labeled DNA fragments : Used to quantify strand breaks and base modifications caused by this compound, particularly in studies differentiating its mechanism from DNA adduct-forming agents like urethane epoxides .
- Chromosomal aberration scoring : After Feulgen staining, aberrations (e.g., breaks, exchanges) are quantified in synchronized cell populations. Anaphase analysis is critical for detecting delayed damage .
- Comparative controls : Include urethane-treated samples to confirm that observed effects are specific to this compound and not its precursor .
Advanced Research Questions
Q. How can researchers reconcile contradictions in concentration-dependent genotoxicity findings for this compound?
- Answer : Discrepancies arise from exposure duration and cell cycle synchronization. For example, 0.2 M this compound for 2 hours in Vicia faba caused no damage, but 0.01–0.02 M for 4 hours induced up to 21% aberrations. Methodological adjustments include:
- Time-course experiments : Track aberrations at 12–28 hours post-treatment to capture peak damage .
- Cell cycle synchronization : Use colchicine to arrest cells in metaphase, ensuring uniform vulnerability assessment .
- Species-specific metabolism : Verify whether test systems (e.g., plant vs. mammalian cells) metabolize this compound differently, as seen in rat liver carcinoma models .
Q. What metabolic pathways convert urethane to this compound, and how can their contributions to carcinogenicity be studied?
- Answer :
- Cytochrome P450 oxidation : Converts urethane to this compound in mammals. Liver microsome assays with NADPH cofactors and inhibitors (e.g., SKF-525A) confirm this pathway .
- Aldehyde oxidase (AO) : Further reduces this compound to urethane in vitro. Use AO-deficient models (e.g., CRISPR-edited hepatocytes) to isolate this compound's direct effects .
- Comparative carcinogenicity : Co-administer urethane with metabolic inhibitors in vivo (e.g., mice) to assess tumor formation dependency on this compound .
Q. How does this compound’s mechanism of DNA damage differ from alkylating agents, and how can this be experimentally validated?
- Answer : this compound primarily modifies cytosine via hydroxylamine-derived radicals, whereas alkylating agents target guanine. Key methodologies include:
- Base-specific assays : Treat synthetic DNA oligomers with this compound and analyze modifications via LC-MS/MS. Compare with methyl methanesulfonate (alkylating agent)-treated controls .
- Repair pathway analysis : Use repair-deficient cell lines (e.g., XPA⁻/⁻ for nucleotide excision repair) to quantify persistence of lesions .
- Free radical scavengers : Add antioxidants (e.g., TEMPOL) during treatment to determine if hydroxyl radical intermediates mediate damage .
Methodological Considerations
Q. What are best practices for experimental design when assessing this compound’s genotoxicity?
- Answer :
- Dose optimization : Conduct pilot studies in Vicia faba or human leukocytes using 0.01–0.1 M ranges to avoid cytotoxicity masking genotoxicity .
- Positive/Negative controls : Include hydroxyurea (known clastogen) and untreated samples to validate assay sensitivity .
- Replication : Score ≥50 metaphase cells per treatment group to ensure statistical power .
Q. How can researchers address conflicting data on this compound’s role in DNA adduct formation versus oxidative damage?
- Answer :
- Adduct-specific assays : Use 32P-postlabeling or mass spectrometry to detect covalent DNA modifications. Contrast with urethane-derived epoxide adducts .
- Reactive oxygen species (ROS) detection : Apply fluorescent probes (e.g., DCFH-DA) in cell cultures to measure ROS generation post-treatment .
- Copper chelation : Pre-treat cells with neocuproine (Cu⁺ chelator) to test if Cu²⁺-mediated Fenton reactions drive damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
